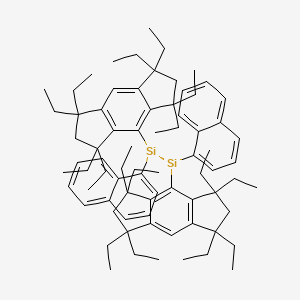![molecular formula C14H22N2O2Si B12516167 Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- CAS No. 651354-56-2](/img/structure/B12516167.png)
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-(diéthoxyméthyl)-2-[(triméthylsilyl)éthynyl]- est un composé organique aromatique hétérocyclique. Les pyrimidines sont une classe de composés qui jouent un rôle essentiel dans de nombreux processus biologiques, notamment la formation des acides nucléiques.
Méthodes De Préparation
La synthèse de la Pyrimidine, 5-(diéthoxyméthyl)-2-[(triméthylsilyl)éthynyl]- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrimidine : Ceci peut être réalisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe diéthoxyméthyl : Cette étape implique la réaction du cycle pyrimidine avec le chlorure de diéthoxyméthyl en présence d’une base.
Addition du groupe triméthylsilyl éthynyl : Ceci est généralement réalisé à l’aide d’une réaction de couplage catalysée par le palladium avec l’acétylène triméthylsilyl.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité de la réaction.
Analyse Des Réactions Chimiques
Pyrimidine, 5-(diéthoxyméthyl)-2-[(triméthylsilyl)éthynyl]- subit divers types de réactions chimiques :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, ce qui conduit à la formation de dérivés de pyrimidine avec différents états d’oxydation.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium aluminium, conduisant à la formation de dérivés de pyrimidine réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes diéthoxyméthyl ou triméthylsilyl éthynyl sont remplacés par d’autres groupes fonctionnels.
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium, les bases comme l’hydroxyde de sodium et les agents oxydants comme le permanganate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Pyrimidine, 5-(diéthoxyméthyl)-2-[(triméthylsilyl)éthynyl]- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans la synthèse d’analogues d’acides nucléiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique et ses effets sur diverses cibles biologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu’une meilleure stabilité thermique et des caractéristiques électroniques.
Applications De Recherche Scientifique
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleic acid analogs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Mécanisme D'action
Le mécanisme d’action de la Pyrimidine, 5-(diéthoxyméthyl)-2-[(triméthylsilyl)éthynyl]- implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la synthèse des acides nucléiques, affectant ainsi la prolifération cellulaire et d’autres processus biologiques. Les voies exactes et les cibles moléculaires dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Pyrimidine, 5-(diéthoxyméthyl)-2-[(triméthylsilyl)éthynyl]- peut être comparé à d’autres composés similaires, tels que :
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine : Ce composé présente des caractéristiques structurelles similaires, mais des groupes fonctionnels différents, ce qui conduit à des propriétés chimiques et des applications distinctes.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one : Un autre composé connexe doté d’une stabilité thermique et de performances de détonation uniques.
Propriétés
Numéro CAS |
651354-56-2 |
|---|---|
Formule moléculaire |
C14H22N2O2Si |
Poids moléculaire |
278.42 g/mol |
Nom IUPAC |
2-[5-(diethoxymethyl)pyrimidin-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C14H22N2O2Si/c1-6-17-14(18-7-2)12-10-15-13(16-11-12)8-9-19(3,4)5/h10-11,14H,6-7H2,1-5H3 |
Clé InChI |
FTBOGIANWUQJRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CN=C(N=C1)C#C[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
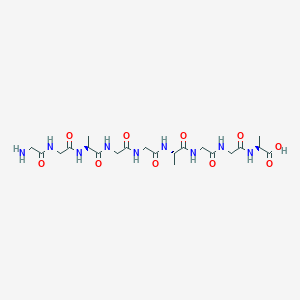
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

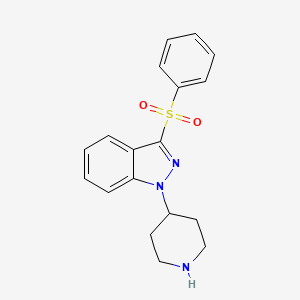
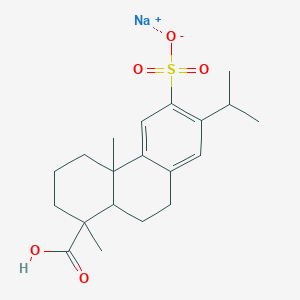

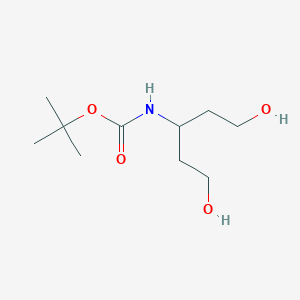
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)

